molecular formula C22H24N2O3S2 B2761327 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 941981-40-4

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2761327
CAS No.: 941981-40-4
M. Wt: 428.57
InChI Key: IYVVNECOPVQGCQ-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a dimethoxybenzyl group, and a dimethylphenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiazole intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic substituents allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group may enhance binding affinity through hydrophobic interactions, while the acetamide moiety could participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide
  • 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)propionamide
  • 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)butyramide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the dimethoxybenzyl group and the thiazole ring in this particular arrangement is not commonly found in other compounds, potentially leading to distinct interactions with biological targets and different pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a thiazole-containing organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several key functional groups:

  • Thiazole ring : Known for its diverse biological activities.
  • Benzyl thioether : Enhances lipophilicity and biological interactions.
  • Acetamide group : Potentially involved in hydrogen bonding with biological targets.

The molecular formula is C22H22N2O4SC_{22}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 442.6 g/mol .

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. The presence of the dimethoxybenzyl group may enhance this activity by improving membrane permeability.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Thiazole derivatives have shown promise in targeting specific cancer pathways, possibly through enzyme inhibition .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes or Receptors : The thiazole ring and the benzyl thioether moiety may facilitate binding to active sites on target proteins, modulating their activity.
  • Hydrogen Bonding : The acetamide group can participate in hydrogen bonding interactions that stabilize the binding of the compound to its target .

Case Studies

  • Anticancer Activity : A study evaluated various thiazole derivatives, including this compound, for their ability to inhibit cancer cell lines. Results indicated that compounds with similar structures showed IC50 values in the low micromolar range, suggesting strong anticancer potential .
  • Enzyme Inhibition Studies : In vitro assays demonstrated that compounds containing thiazole rings exhibited significant inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. This suggests potential therapeutic applications in neuroprotection .

Comparative Data Table

Property/ActivityThis compoundRelated Thiazole Compounds
Molecular FormulaC22H22N2O4SVaries
Antimicrobial ActivityModerate to high against various strainsHigh in similar structures
Anticancer ActivityIC50 values in low micromolar rangeComparable
AChE InhibitionSignificant inhibition observedHigh inhibition reported

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-14-5-6-20(15(2)7-14)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVVNECOPVQGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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